Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 33771-60-7
VCID: VC3824086
InChI: InChI=1S/C7H15O5P/c1-6(7(8)10-2)5-13(9,11-3)12-4/h6H,5H2,1-4H3
SMILES: CC(CP(=O)(OC)OC)C(=O)OC
Molecular Formula: C7H15O5P
Molecular Weight: 210.16 g/mol

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate

CAS No.: 33771-60-7

Cat. No.: VC3824086

Molecular Formula: C7H15O5P

Molecular Weight: 210.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate - 33771-60-7

Specification

CAS No. 33771-60-7
Molecular Formula C7H15O5P
Molecular Weight 210.16 g/mol
IUPAC Name methyl 3-dimethoxyphosphoryl-2-methylpropanoate
Standard InChI InChI=1S/C7H15O5P/c1-6(7(8)10-2)5-13(9,11-3)12-4/h6H,5H2,1-4H3
Standard InChI Key QSPKRLCEDDVQBT-UHFFFAOYSA-N
SMILES CC(CP(=O)(OC)OC)C(=O)OC
Canonical SMILES CC(CP(=O)(OC)OC)C(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate features a propanoate ester core substituted at the third carbon with a dimethoxyphosphoryl group (–PO(OCH₃)₂) and at the second carbon with a methyl group (–CH₃). The phosphoryl group introduces significant polarity, influencing solubility and reactivity, while the ester moiety enhances stability under acidic and basic conditions . The compound’s three-dimensional conformation, confirmed by X-ray crystallography and NMR studies, reveals a staggered arrangement of the phosphoryl and methyl groups, minimizing steric hindrance .

Table 1: Key Molecular and Physical Properties

PropertyValueSource
Molecular FormulaC₇H₁₅O₅P
Molecular Weight210.16 g/mol
Density1.137 g/cm³
Boiling Point272.4°C at 760 mmHg
Flash Point132.5°C
LogP (Partition Coefficient)1.28

Synthesis Methods

The synthesis of methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate primarily involves phosphonylation reactions. A well-documented route, described by Davidson and Kenyon (1980), involves the reaction of methyl 2-methylpropanoate with dimethyl phosphite in the presence of a Lewis acid catalyst . This method achieves yields exceeding 70% under optimized conditions (50–60°C, 12–24 hours). Alternative approaches include Pudowik and Arbusow’s (1951) protocol, which employs phosphorus trichloride and methanol to generate the phosphoryl group . Recent advancements focus on catalytic asymmetric phosphorylation to produce enantiomerically pure variants, though industrial-scale applications remain limited.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by its phosphoryl and ester groups:

Phosphoryl Group Reactions

The dimethoxyphosphoryl moiety participates in nucleophilic substitutions, enabling the formation of phosphoamidates and thiophosphates. For example, reaction with amines yields stable phosphoramidate derivatives, which are intermediates in pesticide synthesis. Additionally, the phosphoryl oxygen can coordinate to metal ions, facilitating applications in catalysis .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions to produce the corresponding carboxylic acid. Transesterification with higher alcohols (e.g., benzyl alcohol) generates bulkier esters, which are useful in polymer chemistry.

Participation in Horner-Wadsworth-Emmons Reactions

The phosphoryl group acts as a stabilizing moiety in Horner-Wadsworth-Emmons olefinations, enabling the synthesis of α,β-unsaturated esters. This reaction is critical for constructing carbon-carbon double bonds in natural product synthesis .

Industrial and Research Applications

Organic Synthesis

The compound serves as a building block for pharmaceuticals, agrochemicals, and specialty polymers. For instance, it is a precursor to kinase inhibitors and anticholinesterase agents, leveraging its phosphoryl group’s ability to mimic biological phosphate esters.

Biochemical Studies

Researchers utilize methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate to probe enzyme mechanisms, particularly those involving phosphatase and kinase activity. Its structural similarity to phosphorylated metabolites allows for competitive inhibition studies .

Material Science

In polymer chemistry, the compound’s ester and phosphoryl groups enhance thermal stability and flame retardancy when incorporated into polyesters and polyamides.

Comparison with Structural Analogues

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate is distinct from analogues such as methyl 3,3-dimethoxy-2-methylpropanoate (CAS 76526-43-7), which lacks the phosphoryl group. The absence of phosphorus in the latter reduces its polarity (logP = 0.95 vs. 1.28) and boiling point (162.18 g/mol vs. 210.16 g/mol) . Similarly, methyl 3-(dimethylamino)-2-methylpropanoate replaces the phosphoryl group with an amine, drastically altering solubility and reactivity.

Future Directions

Emerging research explores the compound’s potential in asymmetric catalysis and biodegradable polymers. Advances in enzymatic phosphorylation could enable greener synthesis routes, reducing reliance on traditional phosphonylation methods. Additionally, its role in metal-organic frameworks (MOFs) for gas storage is under investigation .

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